Pirinixic acid, also known as WY-14643, is a synthetic compound classified as a fatty acid mimetic [, , , , ]. It was initially developed as an antihyperlipidemic agent [, ]. Although pirinixic acid never reached clinical use, it has been extensively studied in various in vivo and in vitro models, demonstrating a broad range of biological activities [, ].
Pirinixic acid, also known as WY-14,643, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor agonists. It has garnered attention for its potential therapeutic applications in metabolic disorders, particularly those involving lipid metabolism. Pirinixic acid is primarily recognized for its role in activating peroxisome proliferator-activated receptor alpha, which plays a crucial role in regulating fatty acid oxidation and lipid metabolism.
Pirinixic acid is derived from pyrimidine and is classified as a thioacetic acid derivative. It was initially developed as a lipid-lowering agent and has been studied for its effects on various metabolic pathways. The compound is often utilized in pharmacological research due to its ability to modulate gene expression related to lipid metabolism and inflammation.
The synthesis of pirinixic acid involves several steps that typically include the modification of existing chemical structures to achieve the desired pharmacological properties.
The molecular structure of pirinixic acid can be characterized by its unique arrangement of atoms that contribute to its biological activity.
Pirinixic acid undergoes several chemical reactions that are integral to its pharmacological activity.
The mechanism of action of pirinixic acid primarily involves its role as an agonist of peroxisome proliferator-activated receptor alpha.
Pirinixic acid exhibits several physical and chemical properties relevant to its use in research and potential therapeutic applications.
Pirinixic acid has several scientific uses that extend beyond its initial development as a lipid-lowering agent.
Pirinixic acid (WY-14643), chemically designated as 2-({4-chloro-6-[(2,3-dimethylphenyl)amino]pyrimidin-2-yl}sulfanyl)acetic acid, binds the peroxisome proliferator-activated receptor alpha (PPARα) ligand-binding domain (LBD) with high specificity. The LBD forms a hydrophobic Y-shaped pocket, where the diphenylamine scaffold of pirinixic acid anchors via van der Waals interactions with residues Leu331, Tyr334, and Phe351 in helix H3, H5, and H7 of human PPARα. The acetic acid moiety forms a critical salt bridge with the conserved residue Tyr314 in helix H5, stabilizing the active conformation. Mutagenesis studies confirm that substitution at Tyr314 abolishes transcriptional activation, underscoring its role in ligand-dependent transactivation [1] [6].
Table 1: Key PPARα Residues for Pirinixic Acid Binding
Residue | Structural Region | Interaction Type | Functional Consequence |
---|---|---|---|
Tyr314 | Helix H5 | Salt bridge with carboxylate | Critical for receptor activation |
Leu331 | Helix H3 | Hydrophobic packing | Anchors pyrimidine ring |
Phe351 | Helix H7 | π-π stacking with phenyl | Stabilizes ligand orientation |
Tyr334 | Helix H3 | Hydrogen bonding | Mediates water cluster interaction |
Beyond orthosteric binding, pirinixic acid engages in allosteric modulation by stabilizing the Ω-loop (residues S269–Q277), a flexible region connecting helices H2' and H3. Molecular dynamics simulations reveal that pirinixic acid binds a secondary pocket near the Ω-loop, inducing conformational rigidity that propagates to helix H12 (AF-2 domain). This stabilization enhances coactivator recruitment (e.g., PGC-1α) by 40–60% compared to unliganded PPARα. Disruption of the Ω-loop through mutagenesis (e.g., ΔS269–Q277) reduces pirinixic acid-induced transactivation by >80%, confirming this mechanism’s significance [1] [3].
Pirinixic acid exhibits subtype selectivity but demonstrates cross-reactivity:
Table 2: PPAR Isoform Activation by Pirinixic Acid
Isoform | EC₅₀ (μM) | Transactivation Fold vs. Control | Tissue Expression Relevance |
---|---|---|---|
PPARα | 0.1–0.5 | 12–15x | Liver, heart, muscle (high FAO) |
PPARδ | 5.8 | 3–4x | Ubiquitous (moderate FAO) |
PPARγ | >50 | <1.5x | Adipose tissue (lipogenesis) |
In PPARδ, the larger ligand-binding pocket accommodates pirinixic acid but with weaker hydrogen bonding to Ser289 (vs. PPARα’s Tyr314). PPARγ’s polar residues (e.g., His323) repel pirinixic acid’s hydrophobic scaffold, explaining negligible activation. In vivo studies in Atlantic cod corroborate preferential induction of PPARα-target genes (e.g., acox) over PPARγ targets [1] [3] [7].
Pirinixic acid activates PPARα-RXR heterodimers that bind peroxisome proliferator response elements (PPREs) in promoters of fatty acid oxidation (FAO) genes:
Table 3: Key Lipid Metabolism Genes Regulated by Pirinixic Acid
Gene | Function | Induction Fold | PPRE Sequence | Biological Impact |
---|---|---|---|---|
CPT1A | Mitochondrial fatty acid transport | 4–6x | AGGTCA n AGGTCA | ↑ Hepatic β-oxidation |
MCAD | Fatty acid β-oxidation | 3–5x | TGACCT n TGACCT | ↑ Energy production |
ACOX1 | Peroxisomal β-oxidation | 8–10x | AACTGG n CCAAAG | ↑ VLDL clearance |
Integrated omics in Atlantic cod liver show pirinixic acid elevates proteins in FAO pathways by 70% while suppressing lipogenic enzymes (e.g., FASN). This transcriptional shift reduces hepatic triglycerides by 40% and plasma free fatty acids by 25% [3] [4] [9].
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